Cas no 139314-01-5 (Quilostigmine)

Quilostigmine 化学的及び物理的性質

名前と識別子

-

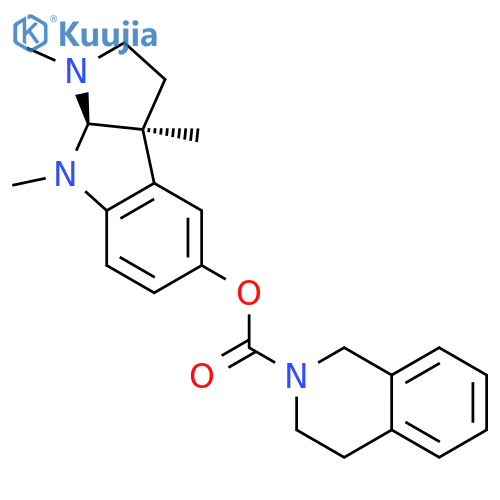

- 2(1H)-Isoquinolinecarboxylicacid, 3,4-dihydro-,(3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ylester

- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate

- 2(1H)-Isoquinolinecarboxylicacid, 3,4-dihydro-,(3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimet...

- 2(1H)-Isoquinolinecarboxylicacid, 3,4-dihydro-,(3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yleste

- AC1L30LY

- CHEBI:802536

- CHEMBL1243298

- NXX 066

- NXX-066

- Quilostigmine

- SureCN28872

- UNII-2L1YNO4SQJ

-

- インチ: InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1

- InChIKey: IIFRKALDATVOJE-GGAORHGYSA-N

- ほほえんだ: C1=CC=C2CN(C(OC3C=CC4=C([C@@]5(CCN(C)[C@@H]5N4C)C)C=3)=O)CCC2=C1

計算された属性

- せいみつぶんしりょう: 377.21

- どういたいしつりょう: 377.21

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 2

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.215

- ふってん: 535.7°Cat760mmHg

- フラッシュポイント: 277.8°C

- 屈折率: 1.617

Quilostigmine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Q550505-10mg |

Quilostigmine |

139314-01-5 | 10mg |

$121.00 | 2023-05-17 | ||

| TRC | Q550505-50mg |

Quilostigmine |

139314-01-5 | 50mg |

$483.00 | 2023-05-17 | ||

| TRC | Q550505-25mg |

Quilostigmine |

139314-01-5 | 25mg |

$259.00 | 2023-05-17 | ||

| TRC | Q550505-100mg |

Quilostigmine |

139314-01-5 | 100mg |

$ 1200.00 | 2023-09-06 |

Quilostigmine 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

Quilostigmineに関する追加情報

Quilostigmine (CAS No. 139314-01-5): A Promising Acetylcholinesterase Inhibitor for Neurological Disorders

Quilostigmine, with the chemical abstract service (CAS) number 139314-01-5, is a potent and selective acetylcholinesterase (AChE) inhibitor that has garnered significant attention in the field of neuropharmacology. This compound is being extensively studied for its potential therapeutic applications in various neurological disorders, particularly those involving cognitive impairment and neurodegenerative diseases.

The chemical structure of Quilostigmine is characterized by its unique molecular framework, which confers it with high affinity and specificity for the AChE enzyme. This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function and memory. By inhibiting AChE, Quilostigmine helps to increase the levels of acetylcholine in the brain, thereby enhancing cognitive performance and potentially slowing the progression of neurodegenerative diseases.

Recent studies have highlighted the efficacy of Quilostigmine in preclinical models of Alzheimer's disease (AD). In a study published in the Journal of Neurochemistry, researchers demonstrated that Quilostigmine significantly improved cognitive function in transgenic mice models of AD. The compound was shown to reduce amyloid-beta (Aβ) plaque formation and tau protein hyperphosphorylation, two key pathological hallmarks of AD. These findings suggest that Quilostigmine may have a dual mechanism of action, not only enhancing acetylcholine levels but also modulating the underlying pathophysiology of AD.

In addition to its potential in AD, Quilostigmine has also shown promise in other neurological conditions. For instance, a clinical trial evaluating the use of Quilostigmine in patients with mild cognitive impairment (MCI) reported significant improvements in memory and executive function. The trial, conducted at multiple centers across Europe, involved a double-blind, placebo-controlled design and demonstrated that Quilostigmine was well-tolerated with minimal side effects.

The pharmacokinetic properties of Quilostigmine have been extensively characterized. It exhibits good oral bioavailability and a favorable pharmacodynamic profile, making it suitable for long-term administration. Preclinical studies have shown that Quilostigmine rapidly crosses the blood-brain barrier (BBB), ensuring effective delivery to the central nervous system (CNS). This property is crucial for its therapeutic efficacy in neurological disorders where CNS involvement is significant.

Safety and tolerability are critical considerations in the development of any therapeutic agent. Extensive toxicological studies have been conducted to evaluate the safety profile of Quilostigmine. These studies have consistently shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. Common side effects reported include mild gastrointestinal symptoms such as nausea and diarrhea, which are generally transient and manageable.

The potential applications of Quilostigmine extend beyond neurological disorders. Recent research has explored its use in other areas such as pain management and psychiatric disorders. For example, a study published in the Pain Research and Management journal investigated the analgesic properties of Quilostigmine. The results indicated that it effectively reduced pain sensitivity in animal models, suggesting its potential as an adjunct therapy for chronic pain conditions.

In conclusion, Quilostigmine (CAS No. 139314-01-5) represents a promising therapeutic candidate with a broad spectrum of potential applications. Its unique mechanism of action, favorable pharmacokinetic properties, and robust safety profile make it an attractive option for further clinical development. Ongoing research continues to uncover new insights into its mechanisms and therapeutic potential, paving the way for its potential use in treating a wide range of neurological and other medical conditions.

139314-01-5 (Quilostigmine) 関連製品

- 1807106-80-4(Methyl 4-bromomethyl-3-cyano-5-mercaptobenzoate)

- 478081-39-9((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)

- 1267230-52-3(5-(p-Tolyl)nicotinonitrile)

- 1226443-62-4(4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1587-06-0(3-(2-isopropylphenyl)-1-propene)

- 1899017-61-8(3-(3-hydroxyprop-1-en-1-yl)-1lambda6-thiolane-1,1-dione)

- 832738-10-0(1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

- 2229596-24-9(5-(3-ethynylphenyl)-1,3-oxazol-2-amine)

- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 863209-30-7(1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)